2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

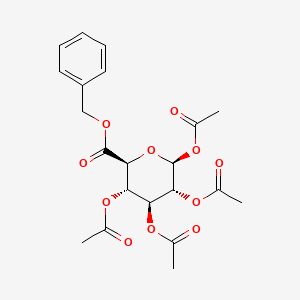

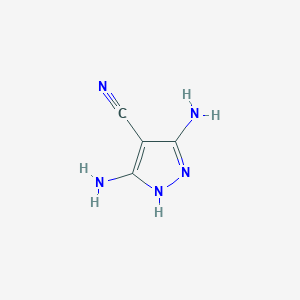

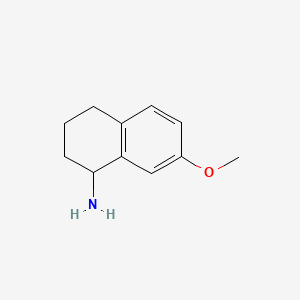

2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one is a synthetic compound that belongs to the class of phenylpiperidines . It is structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol . The compound is highly lipophilic .

Synthesis Analysis

The synthesis of piperidine derivatives, including 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用

Synthesis of Piperidine Derivatives

Scientific Field

Organic Chemistry and Drug Synthesis

Application Summary

The compound is used in the synthesis of various piperidine derivatives, which are crucial in drug development due to their presence in numerous pharmaceuticals.

Methods of Application

Synthesis involves intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, and annulation, to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Results Summary

The methods have yielded enantiomerically enriched piperidine derivatives with significant potential in pharmacological applications .

Pharmacological Applications

Scientific Field

Pharmacology

Application Summary

Piperidine derivatives exhibit a wide range of biological activities and are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.

Methods of Application

The derivatives are synthesized and then tested for biological activity through various in vitro and in vivo assays.

Results Summary

Piperidine derivatives have shown promising results in preclinical studies, demonstrating efficacy in multiple therapeutic areas .

Antioxidant Properties

Scientific Field

Biochemistry

Application Summary

Piperidine derivatives, such as those found in Piperine, exhibit potent antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Methods of Application

Assays to measure the antioxidative effects of these compounds include DPPH radical scavenging and ABTS radical cation decolorization assays.

Results Summary

Piperidine derivatives have demonstrated significant antioxidative effects, suggesting their potential use in preventing or treating diseases caused by oxidative stress .

Anticancer Activity

Scientific Field

Oncology

Application Summary

Certain piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers.

Methods of Application

These compounds are tested against cancer cell lines and in animal models to assess their efficacy in inhibiting tumor growth and metastasis.

Results Summary

Studies have shown that piperidine derivatives can effectively inhibit the proliferation of cancer cells and prevent metastasis in preclinical models .

Neuroprotective Effects

Scientific Field

Neuroscience

Application Summary

Piperidine derivatives are being explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

Neuroprotective properties are evaluated using in vitro models of neurotoxicity and in vivo models of neurodegenerative diseases.

Results Summary

Initial research indicates that these compounds can protect neuronal cells from damage and improve cognitive functions in disease models .

Analgesic and Anti-inflammatory Uses

Scientific Field

Pharmacology and Pain Management

Application Summary

Piperidine derivatives are investigated for their analgesic and anti-inflammatory properties, which could lead to new treatments for pain and inflammation.

Methods of Application

The analgesic and anti-inflammatory effects are assessed through animal models of pain and inflammation, such as the carrageenan-induced paw edema test.

Results Summary

The derivatives have shown to reduce pain and inflammation in animal models, indicating their potential as new analgesic and anti-inflammatory drugs .

This analysis provides a detailed look at the diverse scientific applications of “2-(4-Hydroxypiperidin-1-yl)-1-phenylethanone” and its derivatives. Each application is backed by experimental evidence and highlights the compound’s versatility in research and potential therapeutic uses.

Inhibitors of Pro-tumorigenic Receptors

Scientific Field

Cancer Research

Application Summary

Piperidine derivatives have been identified as inhibitors of pro-tumorigenic receptors, which can be targeted to suppress tumor growth.

Methods of Application

The compounds are synthesized and tested for their ability to inhibit specific receptors known to promote tumor growth. This includes in vitro assays and molecular docking studies.

Results Summary

New analogs have shown better inhibitory properties than reference drugs, indicating potential for development into cancer therapeutics .

Treatment of Infectious and Parasitic Diseases

Scientific Field

Infectious Diseases

Application Summary

Piperidine derivatives are explored for their use as biocides against infectious and parasitic diseases.

Methods of Application

These derivatives undergo biological evaluation for their effectiveness against various pathogens and parasites, including in vitro and in vivo models.

Results Summary

Some derivatives have been found effective as antiparasitic drugs, offering new avenues for treatment strategies .

Alzheimer’s Disease Therapy

Scientific Field

Neurology

Application Summary

Piperidine derivatives are being studied for their potential as anticholinergics in Alzheimer’s disease therapy.

Methods of Application

The efficacy of these compounds is assessed through their interaction with cholinergic receptors, which are implicated in Alzheimer’s disease.

Results Summary

Research has highlighted the relevance of piperidine derivatives in developing new treatments for Alzheimer’s disease, with some showing promising results in early-stage studies .

Neuropathic Pain Management

Scientific Field

Pain Management

Application Summary

Derivatives of piperidine are investigated for their analgesic properties, particularly in the context of neuropathic pain.

Methods of Application

These compounds are tested in animal models that mimic neuropathic pain to evaluate their analgesic efficacy.

Results Summary

Certain piperidine derivatives have been used as third-line therapy in the treatment of neuropathic pain, showing effectiveness in pain relief .

Antioxidant Action in Piperine

Scientific Field

Nutritional Science

Application Summary

Piperine, a derivative of piperidine, is known for its powerful antioxidant action, which is beneficial for health.

Methods of Application

The antioxidant capacity of piperine is measured using various assays that quantify its ability to inhibit or suppress free radicals.

Results Summary

Piperine has demonstrated a strong antioxidant action, supporting its use in nutritional supplements and functional foods .

Biological Activity in Alkaloids

Scientific Field

Pharmacognosy

Application Summary

Alkaloids containing piperidine rings, such as atropine and morphine, exhibit significant biological activity.

Methods of Application

The biological activities of these alkaloids are studied through pharmacological testing and clinical applications.

Results Summary

These alkaloids have been effectively used in clinical settings for various therapeutic purposes, including pain relief and myopia control .

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)10-13(16)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMNBGIVIZFWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561100 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

CAS RN |

86518-55-0 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)